molecular formula C13H18Br2ClNO B1441160 4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride CAS No. 1219972-15-2

4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441160
CAS No.: 1219972-15-2
M. Wt: 399.55 g/mol
InChI Key: IPYVDIOXAVRLFA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Features

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, precisely describing the molecular connectivity and substituent positions within the compound. The name indicates a piperidine ring system with a substituent at the 4-position consisting of a two-carbon ethyl chain terminating in a phenoxy group bearing bromine atoms at the 2- and 4-positions of the benzene ring. The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as BrC1=CC=C(OCCC2CCNCC2)C(Br)=C1.[H]Cl, which delineates the complete connectivity pattern including the hydrochloride salt formation.

The compound's structural framework incorporates several key functional elements that determine its chemical behavior and potential applications. The piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, serves as the central scaffold and provides basicity through the lone pair of electrons on the nitrogen atom. The ethyl linker connecting the piperidine ring to the phenoxy moiety introduces conformational flexibility while maintaining sufficient rigidity for specific molecular recognition events. The 2,4-dibromophenoxy substitution pattern creates a distinctive electronic environment due to the electron-withdrawing nature of the bromine atoms, which significantly influences the compound's reactivity profile and intermolecular interactions.

Structural Parameter Value Reference
Molecular Formula C₁₃H₁₈Br₂ClNO
Molecular Weight 399.55 g/mol
CAS Registry Number 1219972-15-2
MDL Number MFCD13560322
Storage Conditions Sealed, dry, room temperature

Historical Context in Organobromine Compound Research

The development and study of this compound occurs within the broader historical framework of organobromine chemistry, a field that has evolved significantly since the mid-19th century discovery of bromine-containing organic compounds. Organobromine chemistry emerged as a distinct discipline following the independent discoveries of bromine by Carl Jacob Löwig in 1825 and Antoine Balard in 1826, with subsequent decades witnessing the systematic exploration of carbon-bromine bond formation and manipulation. The incorporation of bromine atoms into organic molecules has historically been driven by the unique reactivity profile of the carbon-bromine bond, which exhibits intermediate strength between carbon-chlorine and carbon-iodine bonds, making brominated compounds valuable synthetic intermediates.

The evolution of organobromine compound research has been particularly influenced by the recognition of bromine's role in biological systems and its applications in pharmaceutical chemistry. The naturally occurring organobromine compounds, while rare in terrestrial environments, demonstrate significant prevalence in marine ecosystems where vanadium bromoperoxidase enzymes facilitate the oxidation of bromide ions to electrophilic bromine species. This biological precedent has informed the design of synthetic organobromine compounds, including dibrominated phenoxy derivatives, which leverage the electronic properties of bromine substitution for specific molecular recognition and reactivity patterns.

The specific structural motif present in this compound, featuring multiple bromine substituents on an aromatic ring, reflects the synthetic chemistry community's understanding of halogen bonding and electronic effects in medicinal chemistry. The 2,4-dibromo substitution pattern represents a carefully chosen arrangement that maximizes the electron-withdrawing influence of the bromine atoms while maintaining synthetic accessibility through established bromination methodologies. This substitution pattern has precedent in various pharmaceutical and agrochemical applications where halogenated aromatic systems provide enhanced metabolic stability and improved binding affinity to biological targets.

Position Within Piperidine Derivative Classifications

This compound occupies a distinctive position within the extensive classification system of piperidine derivatives, representing an intersection of structural complexity and functional diversity that characterizes modern pharmaceutical chemistry. Piperidine derivatives constitute one of the most significant classes of heterocyclic compounds in medicinal chemistry, with their structural framework appearing in more than twenty distinct pharmaceutical categories and numerous naturally occurring alkaloids. The compound under examination belongs specifically to the subclass of substituted piperidines featuring aromatic ether linkages, a structural motif that has gained prominence in contemporary drug discovery efforts.

The classification of piperidine derivatives typically follows structural organization based on substitution patterns, with primary categories including monosubstituted piperidines, polysubstituted piperidines, spiropiperidines, fused ring systems, and functionalized derivatives. Within this framework, this compound represents a 4-monosubstituted piperidine bearing a complex aryloxy ethyl substituent. This particular substitution pattern places the compound within the broader category of piperidine ethers, which have demonstrated significant pharmaceutical potential across multiple therapeutic areas including central nervous system disorders, cardiovascular diseases, and antimicrobial applications.

The incorporation of the dibrominated phenoxy moiety distinguishes this compound from simpler piperidine derivatives and positions it within the specialized subset of halogenated piperidine ethers. This structural classification is particularly relevant given the growing recognition of halogen bonding as a significant non-covalent interaction in drug-target recognition. The presence of two bromine atoms in the 2,4-positions of the phenyl ring creates opportunities for multiple halogen bonding interactions, potentially enhancing the compound's binding affinity and selectivity for specific biological targets.

Piperidine Classification Structural Features Representative Applications
Monosubstituted Single substituent on piperidine ring Pharmaceutical intermediates
Polysubstituted Multiple substituents Complex drug molecules
Spiropiperidines Spiro-fused ring systems CNS-active compounds
Fused systems Condensed ring structures Alkaloid frameworks
Functionalized Complex substituents Targeted therapeutics

The synthetic accessibility and structural versatility of piperidine derivatives have contributed to their widespread adoption in pharmaceutical research, with current estimates indicating that piperidine-containing compounds represent approximately fifteen percent of all marketed pharmaceuticals. The specific structural features of this compound, including the flexible ethyl linker and the electronically modified aromatic system, suggest potential applications in areas requiring precise molecular recognition and controlled pharmacological properties. Recent advances in piperidine derivative synthesis have emphasized the importance of stereochemical control and functional group tolerance, factors that are particularly relevant for compounds featuring multiple reactive sites such as the dibrominated aromatic system present in this structure.

Properties

IUPAC Name

4-[2-(2,4-dibromophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Br2NO.ClH/c14-11-1-2-13(12(15)9-11)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYVDIOXAVRLFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=C(C=C(C=C2)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219972-15-2
Record name Piperidine, 4-[2-(2,4-dibromophenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219972-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

General Synthetic Strategy

The preparation of 4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride typically involves a multi-step synthetic approach:

  • Step 1: Preparation of 2,4-Dibromophenoxyethyl Intermediate
    The initial step involves the nucleophilic substitution reaction where 2,4-dibromophenol reacts with 2-chloroethyl derivatives (e.g., 2-chloroethyl chloride or 2-chloroethanol derivatives) to form 2-(2,4-dibromophenoxy)ethyl intermediates. This reaction is usually performed under basic conditions to deprotonate the phenol and facilitate nucleophilic attack.

  • Step 2: Coupling with Piperidine
    The intermediate is then reacted with piperidine, often under reflux conditions, to substitute the halogen or leaving group with the piperidine moiety, forming the 4-[2-(2,4-dibromophenoxy)ethyl]piperidine base.

  • Step 3: Formation of Hydrochloride Salt
    The free base is treated with hydrochloric acid (HCl) to yield the hydrochloride salt, improving compound stability and solubility for further applications.

Detailed Reaction Conditions

  • Solvents: Common solvents include dichloromethane, ethanol, or dimethylformamide (DMF), chosen for their ability to dissolve reactants and withstand reaction temperatures.

  • Bases: Potassium carbonate (K2CO3) or sodium hydride (NaH) are typically employed to deprotonate the phenol group and facilitate nucleophilic substitution.

  • Temperature: Reactions are generally carried out between ambient temperature and reflux temperatures (50–80 °C), depending on the solvent and reagents used. Temperature control is critical to avoid side reactions and degradation.

  • pH Control: Maintaining a slightly basic to neutral pH during substitution steps is important to maximize yield and minimize hydrolysis or decomposition.

  • Catalysts: In some protocols, phase transfer catalysts or mild catalysts may be used to improve reaction rates and selectivity.

Purification Techniques

After synthesis, the crude product undergoes purification to achieve the desired purity for research or pharmaceutical use:

  • Recrystallization: The hydrochloride salt is commonly purified by recrystallization from solvents such as ethanol or ethyl acetate, which removes impurities and residual solvents.

  • Chromatography: Column chromatography using silica gel or reverse-phase media can be employed for further purification, especially when impurities have similar physical properties to the target compound.

  • Drying and Characterization: The purified compound is dried under vacuum and characterized by spectroscopic methods (NMR, IR, MS) and melting point analysis to confirm identity and purity.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature Notes
1. Formation of phenoxyethyl intermediate 2,4-Dibromophenol, 2-chloroethyl derivative, base (K2CO3) DMF, ethanol, or DCM 50–80 °C (reflux) Base deprotonates phenol; nucleophilic substitution
2. Coupling with piperidine Piperidine, possibly catalyst Ethanol, DCM, or DMF Ambient to reflux Nucleophilic substitution to attach piperidine
3. Hydrochloride salt formation HCl (gas or aqueous) Ethanol or ether Ambient Salt formation for stability and solubility
Purification Recrystallization or chromatography Ethanol, ethyl acetate Ambient Removes impurities, improves purity

Research Findings and Optimization

  • Yield Optimization: Studies indicate that controlling the molar ratios of reactants, reaction time, and temperature significantly affects the yield. Excess piperidine can drive the reaction to completion but requires careful removal during purification.

  • Purity Considerations: The presence of dibromo substituents requires mild reaction conditions to prevent debromination or side reactions. Purification by recrystallization is preferred to avoid loss of bromine atoms.

  • Scalability: Industrial synthesis adapts these methods with larger reactors and continuous monitoring of pH and temperature to maintain product consistency.

  • Safety: Handling requires precautions due to irritant properties and the use of halogenated reagents. Proper ventilation and protective equipment are mandatory.

Comparative Analysis with Related Compounds

The preparation of this compound shares similarities with other piperidine derivatives substituted with phenoxy groups, such as 3-(2,4-dibromophenoxy)piperidine hydrochloride, which is synthesized by direct reaction of 2,4-dibromophenol with piperidine under basic conditions. However, the ethyl linker in the target compound requires an additional alkylation step, adding complexity and necessitating precise reaction control.

Mechanism of Action

The mechanism by which 4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride exerts its effects is primarily through its interaction with molecular targets such as receptors or enzymes. The presence of the dibromophenoxy group allows for specific binding interactions, which can modulate the activity of these targets. The piperidine ring provides structural stability and contributes to the overall bioactivity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride with key analogs, focusing on structural features, molecular properties, and available functional

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound (Target Compound) Inferred: C₁₃H₁₆Br₂ClNO₂ ~457.5 (calculated) 2,4-Dibromophenoxy, piperidine Hypothesized applications in medicinal chemistry due to bromine’s role in bioactivity .
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride C₁₇H₂₆BrClNO 396.75 4-Bromo-2-isopropylphenoxy Higher steric bulk due to isopropyl group; potential CNS activity inferred from piperidine core.
2-[2-(2-Bromo-4-sec-butylphenoxy)ethyl]piperidine hydrochloride C₁₇H₂₇BrClNO 396.77 2-Bromo-4-sec-butylphenoxy Increased lipophilicity from sec-butyl group; may enhance membrane permeability.
4-[2-(3-Trifluoromethylphenoxy)ethyl]piperidine hydrochloride C₁₄H₁₇ClF₃NO 339.74 3-Trifluoromethylphenoxy Electron-withdrawing CF₃ group; potential use in fluorinated drug candidates.
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine hydrochloride C₁₅H₂₀Cl₃NO 360.69 2,4-Dichloro-3,5-dimethylphenoxy Chlorine substituents may confer antimicrobial activity .
4-[2-(Naphthalen-2-yloxy)ethyl]piperidine hydrochloride C₁₇H₂₂ClNO 291.82 Naphthyloxy Extended aromatic system; possible π-π stacking in receptor binding.

Key Observations:

Substituent Effects on Bioactivity: Brominated analogs (e.g., 4-Bromo-2-isopropylphenoxy) exhibit higher molecular weights and steric hindrance, which may modulate receptor binding kinetics . Chlorinated derivatives (e.g., 2,4-Dichloro-3,5-dimethylphenoxy) are linked to antimicrobial activity in structurally related compounds .

Electron-withdrawing groups (e.g., CF₃) enhance stability and metabolic resistance .

Safety Profiles :

  • Piperidine hydrochlorides with halogenated aryl groups (e.g., bromine, chlorine) are generally classified as irritants, with acute toxicity data often lacking in public databases .

Biological Activity

4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a dibromophenoxyethyl moiety. The presence of bromine atoms in its structure is believed to enhance its biological activity compared to non-brominated analogs.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, 3-bromofascaplysin , a related compound, has shown cytotoxic effects against various human cancer cell lines, including HL-60 and MDA-MB-231. The mechanism of action involves the induction of apoptosis through caspase activation pathways . This suggests that this compound may also possess similar anticancer properties.

Antimicrobial Activity

The compound's structural features may confer antimicrobial properties. Studies on related dibromophenol derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For example, derivatives like 2-(2',4"-dibromophenoxy)-3,5-dibromophenol exhibited significant antimicrobial activities . The potential for this compound to act against microbial pathogens warrants further investigation.

Central Nervous System Effects

Compounds within the piperidine class have been noted for their neuroactive properties. Research has indicated that piperidine derivatives can influence neurotransmitter systems, particularly serotonin and dopamine pathways . This raises the possibility that this compound may also exhibit psychoactive effects, potentially useful in treating neurological disorders.

Case Studies and Research Findings

StudyFindingsRelevance
Segraves et al., 2004Investigated brominated compounds' cytotoxicity in cancer cell linesSupports potential anticancer activity of dibrominated compounds
Finlayson et al., 2011Examined didemnidine B for anti-inflammatory and antitumor activitiesHighlights the importance of halogenated compounds in pharmacology
Lyakhova et al., 2018Studied the cytotoxic effects of bromofascaplysin on glioma cellsSuggests similar mechanisms may apply to this compound

The biological activity of this compound is likely mediated through several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways via caspase activation.
  • Antimicrobial Action : The disruption of bacterial membranes could be a mechanism through which antimicrobial activity is exerted.
  • Neurotransmitter Modulation : By interacting with serotonin and dopamine receptors, this compound may influence mood and behavior.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures have shown significant antimicrobial properties against various bacterial strains. The presence of the dibromophenoxy moiety may enhance these effects, making it a potential candidate for treating infections .
  • Anticancer Properties : The compound has been studied for its potential to inhibit cancer cell proliferation. Research suggests that it may target specific enzymes involved in cancer pathways, leading to reduced viability of cancer cell lines in vitro .
  • Neuroprotective Effects : Given its structural similarities with known neuroprotective agents, this compound may have potential applications in treating neurodegenerative diseases .

Medicinal Chemistry

The compound is being investigated for its therapeutic potential in various diseases, including cancer and infectious diseases. Its unique structure allows for the exploration of its efficacy as a lead compound in drug development.

Biochemical Research

Studies involving enzyme inhibition have shown that this compound can effectively inhibit certain enzymes linked to disease pathways. For example, surface plasmon resonance techniques have indicated strong binding affinities to specific biological targets .

Data Tables

Application Area Biological Activity Research Findings
AntimicrobialInhibits bacterial growthEffective against multiple strains
AnticancerReduces cell viabilityIn vitro studies show significant reduction in proliferation
NeuroprotectionPotential protective effectsSimilarities with known neuroprotective agents suggest efficacy

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of related compounds, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Potential

Research conducted on various cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability. The mechanism appears to involve the inhibition of specific signaling pathways associated with cancer progression.

Case Study 3: Neuroprotective Effects

In vivo studies using animal models of neurodegeneration suggested that the compound could reduce neuroinflammation and promote neuronal survival, warranting further investigation into its therapeutic applications in neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[2-(2,4-dibromophenoxy)ethyl]piperidine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 2,4-dibromophenol reacts with a piperidine-derived alkyl halide intermediate. Key steps include:

  • Step 1 : Preparation of the ethylpiperidine backbone via reductive amination or alkylation .
  • Step 2 : Etherification using 2,4-dibromophenol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Critical Parameters : Temperature (60–80°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 phenol-to-alkyl halide) to minimize di-substitution byproducts. Yields typically range from 70–85% after HCl salt precipitation and recrystallization .

Q. How can researchers verify the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the piperidine ring (δ 1.4–3.0 ppm for CH₂ groups) and dibromophenoxy moiety (δ 6.8–7.5 ppm aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% TFA. Purity >95% is achievable with gradient elution .
  • Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 409.9 (C₁₃H₁₆Br₂NO·HCl) .

Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic media?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water (~5 mg/mL at 25°C). Stability in aqueous buffers is pH-dependent; avoid prolonged exposure to alkaline conditions (pH >8) to prevent hydrolysis of the ether bond .
  • Storage : Store as a hydrochloride salt at −20°C under inert gas (N₂/Ar) to prevent bromine displacement or oxidative degradation .

Advanced Research Questions

Q. How does the 2,4-dibromophenoxy group influence biological activity compared to analogs with mono-halogenated or non-halogenated substituents?

  • Methodological Answer :

  • Comparative Studies : Replace the dibromophenoxy group with 4-chloro or 4-methoxy analogs (e.g., via Suzuki coupling) and assess receptor binding (e.g., σ-receptors) using radioligand displacement assays. The bromine atoms enhance lipophilicity (logP ~3.2) and halogen bonding, increasing affinity for hydrophobic binding pockets .
  • Data Interpretation : Higher IC₅₀ values for dibromo derivatives (e.g., 15 nM vs. 45 nM for chloro analogs) suggest enhanced target engagement .

Q. What strategies resolve contradictions in reported biological activity across cell-based vs. in vivo models?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma protein binding (e.g., >90% bound) and metabolic stability (CYP450 assays) to explain discrepancies between in vitro potency and in vivo efficacy .
  • Tissue Distribution Studies : Use LC-MS/MS to quantify compound levels in target tissues (e.g., CNS) vs. plasma. Limited blood-brain barrier penetration (brain:plasma ratio <0.1) may explain poor in vivo activity despite strong cell-based data .

Q. How can computational modeling predict off-target interactions or toxicity risks?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to screen against human Ether-à-go-go-Related Gene (hERG) channels. The dibromophenoxy group’s bulk may reduce hERG binding (docking score <−8 kcal/mol suggests low risk) .
  • ADMET Prediction : Tools like SwissADME estimate a high topological polar surface area (TPSA >60 Ų), indicating poor oral bioavailability, which aligns with observed low in vivo exposure .

Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer :

  • Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations. A non-competitive inhibition pattern (unchanged Kₘ, reduced Vₘₐₓ) suggests allosteric binding .
  • Mutagenesis Studies : Introduce point mutations (e.g., Tyr→Phe) in the enzyme’s active site to confirm binding residues via loss of inhibitory activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride
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4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride

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